tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
CAS No.: 1172623-99-2
Cat. No.: VC0152921
Molecular Formula: C16H21F2NO4
Molecular Weight: 329.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172623-99-2 |
|---|---|
| Molecular Formula | C16H21F2NO4 |
| Molecular Weight | 329.344 |
| IUPAC Name | tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1 |
| Standard InChI Key | RYDSJJXCDQFTKF-INPHSSGZSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O |
Introduction
Structural Identification and Fundamental Properties
Chemical Identity
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a carbamate derivative with specific stereochemistry at the 2 and 3 positions of the tetrahydropyran ring. This compound is identified by CAS registry number 1172623-99-2 . The molecular formula is C₁₆H₂₁F₂NO₄, corresponding to a molecular weight of 329.344 g/mol. The compound's IUPAC name is tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate, which precisely describes its structural arrangement and stereochemical configuration.
Structural Features
The compound possesses several distinctive structural elements that contribute to its chemical behavior and potential biological activity:
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A tetrahydropyran ring (six-membered heterocyclic ring containing an oxygen atom)
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A hydroxyl group at the 5-position of the tetrahydropyran ring
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A 2,5-difluorophenyl substituent at the 2-position
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A tert-butyloxycarbonylamino (Boc-amino) group at the 3-position
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Specific stereochemistry (2R,3S) that defines the spatial orientation of these groups
The unique combination of these structural features creates a molecule with potentially valuable pharmacological properties.
Identification Parameters
The compound can be uniquely identified using various spectroscopic and computational parameters as shown in Table 1.
Table 1: Identification Parameters for tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
| Parameter | Value |
|---|---|
| CAS Number | 1172623-99-2 |
| Molecular Formula | C₁₆H₂₁F₂NO₄ |
| Molecular Weight | 329.344 g/mol |
| Standard InChI | InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1 |
| Standard InChIKey | RYDSJJXCDQFTKF-INPHSSGZSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O |
| PubChem Compound ID | 86713019 |
Physicochemical Properties and Characteristics
Physical State and Appearance
The compound typically appears as a white crystalline powder under standard conditions . This physical form makes it amenable to various pharmaceutical formulation processes and laboratory handling procedures.
Solubility and Stability
While specific solubility data is limited in the available sources, carbamate compounds of this nature typically exhibit limited water solubility but greater solubility in organic solvents such as dichloromethane, chloroform, acetone, and alcohols. The compound contains both hydrophilic components (the hydroxyl and carbamate groups) and hydrophobic components (the difluorophenyl and tert-butyl groups), giving it an amphiphilic character.
For stability considerations, the compound should be stored in well-closed containers protected from light, moisture, and heat to prevent degradation. The recommended storage condition is in a freezer at temperatures below -20°C to maintain optimal stability.
Structural Relationships
The compound belongs to a family of substituted tetrahydropyran derivatives. Several structurally related compounds have been identified, including:
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tert-Butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1456616-44-6)
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tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1456616-43-5)
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tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1)
These structural variants differ primarily in their stereochemistry and oxidation state at the 5-position, suggesting a family of compounds being investigated for similar applications.
Synthesis and Characterization Methods
Analytical Characterization
Characterization of this compound would typically employ multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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X-ray crystallography for absolute stereochemical confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Optical rotation for stereochemical verification
Products available commercially are typically provided with a purity specification of 99.0% or higher , indicating rigorous quality control standards for this compound.
Biological Activity and Mechanisms of Action
Mechanism of Action Considerations
The mechanism of action for this compound may involve hydrogen bonding and hydrophobic interactions with target biomolecules, similar to other carbamates. The hydroxyl group at the 5-position provides an additional hydrogen bond donor/acceptor site that could participate in specific interactions with biological targets.
Quantitative structure-activity relationship (QSAR) studies would be valuable for understanding how variations in structure affect biological activity, potentially guiding further development for therapeutic applications.
Applications and Research Directions
Future Research Directions
Given its structural complexity and potential biological activity, future research directions for this compound might include:
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Detailed pharmacological profiling to better understand its biological activity spectrum
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Modification of its structure to enhance specific pharmacological properties
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Investigation of its potential as a building block for more complex molecules
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Development of improved synthetic routes to access the compound and its derivatives more efficiently
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Exploration of structure-activity relationships to optimize biological activity
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